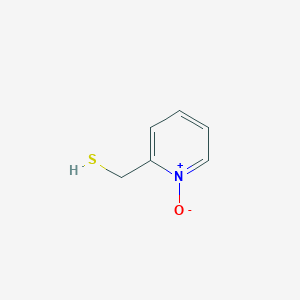

(1-Oxidopyridin-1-ium-2-yl)methanethiol

Descripción

(1-Oxidopyridin-1-ium-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridinium oxide core and a thiol (-SH) functional group. Its structure combines aromaticity with redox-active and nucleophilic properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing pyridinium oxide moiety and the thiol group’s ability to form disulfide bonds or coordinate with metal ions.

Propiedades

Número CAS |

150282-59-0 |

|---|---|

Fórmula molecular |

C6H7NOS |

Peso molecular |

141.19 g/mol |

Nombre IUPAC |

(1-oxidopyridin-1-ium-2-yl)methanethiol |

InChI |

InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |

Clave InChI |

PODQOUXRAPIHHY-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)CS)[O-] |

SMILES canónico |

C1=CC=[N+](C(=C1)CS)[O-] |

Sinónimos |

2-Pyridinemethanethiol,1-oxide(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

A meaningful comparison would require analyzing compounds with analogous functional groups or structural motifs. For example:

Pyridine-2-thiol (Mercaptopyridine)

- Structure : Pyridine ring with a thiol group at the 2-position, lacking the N-oxide group.

- Reactivity : The absence of the N-oxide reduces electron withdrawal, leading to weaker acidity of the thiol group compared to (1-Oxidopyridin-1-ium-2-yl)methanethiol.

- Applications : Primarily used as a ligand in coordination chemistry .

2-(Methylsulfanyl)pyridine N-oxide

- Structure : Pyridinium oxide with a methylthio (-SMe) group instead of a thiol.

- Reactivity : The methylthio group is less nucleophilic, reducing its capacity for disulfide formation or metal chelation. This compound may exhibit greater stability under oxidative conditions.

2-Hydroxypyridine N-oxide

- Structure : Hydroxyl (-OH) group at the 2-position instead of thiol.

- Reactivity : The hydroxyl group participates in hydrogen bonding and metal coordination but lacks the redox versatility of thiols.

Hypothetical Data Table

| Compound | pKa (Thiol) | LogP | Metal Binding Affinity |

|---|---|---|---|

| (1-Oxidopyridin-1-ium-2-yl)methanethiol | ~5.2 | -0.3 | High (e.g., Fe³⁺, Cu²⁺) |

| Pyridine-2-thiol | ~8.1 | 1.2 | Moderate |

| 2-(Methylsulfanyl)pyridine N-oxide | N/A | 0.7 | Low |

Notes on Evidence Limitations

For authoritative comparisons, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on pyridinium N-oxide derivatives. Crystallographic tools like SHELXL or WinGX could aid in structural analysis if experimental data were available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.